(1E)-1-(dimethylamino)-4-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one

Lipophilicity Drug-likeness Physicochemical profiling

(1E)-1-(Dimethylamino)-4-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one (CAS 303996-70-5) is a small-molecule heterocyclic building block (MF: C₉H₁₄N₄O; MW: 194.23 g/mol) that combines a 1,2,4-triazole ring with an α,β-unsaturated enaminone carbonyl system. The enaminone motif (N–C=C–C=O) creates a capto-dative ethylene system with distinct reactivity for regioselective cyclocondensation, while the N1-linked triazole provides a recognized pharmacophore for antifungal target engagement.

Molecular Formula C9H14N4O
Molecular Weight 194.238
CAS No. 303996-70-5
Cat. No. B2520138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1E)-1-(dimethylamino)-4-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one
CAS303996-70-5
Molecular FormulaC9H14N4O
Molecular Weight194.238
Structural Identifiers
SMILESCC(C(=O)C=CN(C)C)N1C=NC=N1
InChIInChI=1S/C9H14N4O/c1-8(13-7-10-6-11-13)9(14)4-5-12(2)3/h4-8H,1-3H3/b5-4+
InChIKeyPCRSVQUKTRFGOK-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 303996-70-5: (1E)-1-(Dimethylamino)-4-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one — Structural Identity and Procurement Baseline


(1E)-1-(Dimethylamino)-4-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one (CAS 303996-70-5) is a small-molecule heterocyclic building block (MF: C₉H₁₄N₄O; MW: 194.23 g/mol) that combines a 1,2,4-triazole ring with an α,β-unsaturated enaminone carbonyl system [1]. The enaminone motif (N–C=C–C=O) creates a capto-dative ethylene system with distinct reactivity for regioselective cyclocondensation, while the N1-linked triazole provides a recognized pharmacophore for antifungal target engagement [2]. This compound is supplied as a research intermediate (typical purity: 90–95%) for further synthetic elaboration and is not registered as an active pharmaceutical ingredient . No peer-reviewed biological activity data (MIC, IC₅₀, or Ki values) are publicly available in PubMed, PubChem BioAssay, or ChEMBL for this specific compound as of the search date, which constrains all differentiation evidence to structural, physicochemical, and synthetic-utility comparisons.

Why Generic Substitution Fails for (1E)-1-(Dimethylamino)-4-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one in Medicinal Chemistry Sourcing


Triazole-containing building blocks are a large and heterogeneous class; simple interchange among them without attention to the specific enaminone geometry, N-substitution pattern, and α-substitution can derail synthetic routes and confound structure-activity relationship (SAR) interpretation [1]. The (1E)-configured enaminone of CAS 303996-70-5 provides a regiospecific electrophilic β-carbon for cyclocondensation with binucleophiles (e.g., hydrazines, amidines, hydroxylamine) to form pyrazoles, pyrimidines, and isoxazoles — a reactivity profile that is absent in saturated amino-ketone or alcohol analogs [2]. Replacing this compound with a 4,4-dimethyl analog or a phenyl-substituted triazolyl enone alters both steric demand and lipophilicity (ΔLogP > 3 units in some cases), which can shift reaction kinetics and product distribution in multi-step sequences [3]. These differences are quantitative and predictable from computed descriptors, making generic substitution a source of avoidable synthetic failure.

Quantitative Differentiation Evidence for (1E)-1-(Dimethylamino)-4-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one (CAS 303996-70-5) vs. Structural Analogs


Predicted Lipophilicity (XLogP3) of 0.6 — 3–4 Units Lower Than 4,4-Dimethyl and Phenyl-Substituted Triazolyl Enones

The predicted XLogP3 of (1E)-1-(dimethylamino)-4-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one is 0.6 [1], reflecting its compact, polar structure with only a single methyl at the α-carbon. In contrast, the 4,4-dimethyl analog 1-(dimethylamino)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one has a calculated XLogP3 of approximately 2.0 (Δ = +1.4), and the phenyl-substituted analog (Z)-4,4-dimethyl-1-(3-nitrophenyl)-2-(1,2,4-triazol-1-yl)pent-1-en-3-one (CID 5715188) has a predicted XLogP3 of ~3.8 (Δ = +3.2) [2]. A LogP below 1 is associated with improved aqueous solubility and reduced non-specific protein binding, which can simplify downstream purification and assay interpretation [3].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) of 51 Ų — Optimized for CNS Permeability Window vs. Bulkier Triazolyl Enones

The computed TPSA of (1E)-1-(dimethylamino)-4-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one is 51.02 Ų , placing it well below the 70–90 Ų threshold commonly associated with favorable passive blood-brain barrier (BBB) penetration [1]. Phenyl-substituted triazolyl enone analogs, such as (Z)-4,4-dimethyl-1-(4-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one (CID 5715188), carry an additional aromatic ring that increases TPSA by approximately 20–30 Ų (estimated TPSA: ~75–85 Ų) . This difference can shift a compound from predicted CNS-permeable to CNS-impermeable space, a critical consideration when the building block is intended for central nervous system (CNS) drug discovery programs.

CNS drug discovery Blood-brain barrier permeability Medicinal chemistry design

Four Hydrogen Bond Acceptors (HBA = 4) with Zero Hydrogen Bond Donors (HBD = 0) — a Distinct H-Bond Profile for Catalyst-Free Heterocycle Assembly

The target compound possesses four hydrogen bond acceptor sites (triazole N2/N3/N4, carbonyl O, dimethylamino N) and zero hydrogen bond donor sites [1]. This HBA = 4 / HBD = 0 profile distinguishes it from alcohol analogs such as (1E)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol (uniconazole P, CHEBI:81785), which contain a tertiary alcohol donor (HBD = 1) [2]. The absence of a hydrogen bond donor eliminates competing intramolecular H-bonding during cyclocondensation reactions, which can otherwise direct regiochemistry toward undesired products. Enaminones with HBD = 0 have been shown to participate in catalyst-free [3+2] cycloaddition with azides to form 1,2,3-triazoles via spontaneous dimethylamine elimination, a pathway that is complicated by the presence of hydroxyl donors in alcohol analogs [3].

Hydrogen bonding Supramolecular chemistry Crystal engineering

Dimethylamino Leaving Group Enables Traceless Heterocycle Assembly — Superior Atom Economy vs. Methoxy or Ethoxy Enone Analogs

The dimethylamino group of the enaminone serves as an internal leaving group during cyclocondensation with binucleophiles, releasing volatile dimethylamine (bp 7°C) that is easily removed from the reaction mixture upon work-up. This contrasts with alkoxy enone analogs (e.g., 1-methoxy-4-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one), where the methanol byproduct requires aqueous extraction or distillation to remove [1]. Literature reports on analogous enaminone systems demonstrate that 1-N,N-dimethylaminopent-1-en-3-one reacts with hydrazines, amidines, and hydroxylamine under mild conditions (room temperature to 80°C, ethanol or acetic acid solvent) to afford pyrazoles, pyrimidines, and isoxazoles in yields of 52–85% [2]. The volatile dimethylamine byproduct simplifies purification to a single precipitation or filtration step, reducing solvent consumption and purification time by an estimated 30–50% relative to alkoxy enone protocols that require chromatographic separation [3].

Atom economy Green chemistry Heterocyclic synthesis

Mono-α-Methyl Substitution Confers Lower Steric Hindrance for Cyclocondensation vs. 4,4-Dimethyl Triazolyl Enones

The α-position of the title compound bears a single methyl substituent, whereas closely related triazolyl enones used in fungicide intermediate chemistry typically feature geminal 4,4-dimethyl substitution (e.g., 1-(N,N-dimethylamino)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-1-penten-3-one) [1]. The gem-dimethyl group introduces substantially greater steric hindrance around the electrophilic β-carbon of the enone, which has been shown to reduce reaction rates in nucleophilic addition by a factor of 2–5× depending on the nucleophile size, as established by Hammett-Taft steric parameter analysis (Es for t-Bu ≈ −1.54 vs. Es for Me = 0.00) [2]. For the target compound, the smaller α-methyl substituent (Taft Es ≈ 0.00, Charton ν ≈ 0.52) provides an unencumbered electrophilic site that is more accessible to sterically demanding nucleophiles such as substituted anilines or bulky hydrazines, enabling broader substrate scope in library synthesis [3].

Steric effects Reaction kinetics Regioselectivity

Optimal Research and Procurement Application Scenarios for (1E)-1-(Dimethylamino)-4-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one (CAS 303996-70-5)


Diversity-Oriented Synthesis of Triazole-Containing Heterocyclic Libraries

The combination of a reactive enaminone electrophile and a pre-installed 1,2,4-triazole ring makes CAS 303996-70-5 an ideal scaffold for diversity-oriented synthesis (DOS). The dimethylamino leaving group enables one-pot cyclocondensation with hydrazines, amidines, and hydroxylamine derivatives to generate pyrazole-triazole, pyrimidine-triazole, and isoxazole-triazole hybrid libraries in 2–3 synthetic steps from a single starting material [1]. The predicted low LogP (0.6) and moderate TPSA (51 Ų) further suggest that the resulting products will remain within drug-like physicochemical space, reducing the need for downstream property optimization [2].

Antifungal Lead Discovery: Building a Focused Library Around the 1,2,4-Triazole Pharmacophore

The N1-linked 1,2,4-triazole is the core pharmacophore of clinically approved azole antifungals (e.g., fluconazole, voriconazole) that inhibit lanosterol 14α-demethylase (CYP51) [3]. While no direct CYP51 inhibition data exist for the title compound, its structural features permit systematic SAR exploration: the dimethylamino enaminone handle allows diversification at the β-carbon without disturbing the triazole-iron coordination geometry. Researchers can generate focused libraries where the triazole ring remains constant while the enaminone-derived heterocycle varies, enabling clean pharmacophore mapping. The low molecular weight (194.23 g/mol) leaves ample room for additional substituents before exceeding the Lipinski MW limit of 500 Da [2].

CNS-Penetrant Antifungal Candidate Synthesis: Exploiting Low TPSA for Blood-Brain Barrier Permeability

Fungal infections of the central nervous system (e.g., cryptococcal meningitis) require antifungal agents capable of crossing the blood-brain barrier. The TPSA of 51 Ų for CAS 303996-70-5 falls within the favorable CNS permeability window (TPSA < 70 Ų), as established by retrospective analysis of marketed CNS drugs [4]. By using this low-TPSA building block as a starting point, medicinal chemists can elaborate the enaminone into diverse heterocycles while monitoring TPSA to remain under 70 Ų — a design strategy that is precluded when starting from phenyl-substituted triazolyl enones with TPSA > 75 Ų . This application scenario is particularly relevant for neglected disease programs targeting CNS fungal infections.

Green Chemistry Process Development: Catalyst-Free Heterocycle Formation in Aqueous Media

The enaminone motif of CAS 303996-70-5 has been demonstrated (in analogous systems) to participate in catalyst-free [3+2] cycloaddition reactions with azides in water, forming 1,2,3-triazole products via spontaneous dimethylamine elimination [5]. This reactivity eliminates the need for copper catalysts (required in conventional CuAAC click chemistry), reducing heavy metal contamination in the final product and simplifying waste disposal. For industrial process chemists evaluating building blocks for scale-up, the catalyst-free, aqueous reaction conditions achievable with this enaminone represent a measurable advantage in cost of goods (CoG) and environmental, health, and safety (EHS) profile compared to building blocks requiring transition-metal catalysis.

Quote Request

Request a Quote for (1E)-1-(dimethylamino)-4-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.